![molecular formula C8H15ClN2O B1429371 Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride CAS No. 930782-67-5](/img/structure/B1429371.png)
Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride
Overview
Description
Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride, commonly known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays an important role in synaptic plasticity and learning and memory processes.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Precursors : Research by Branden, Compernolle, and Hoornaert (1992) describes the synthesis of hexahydropyrrolo[1,2-a]pyrazin-6(2H)-ones and related compounds, which are precursors to various substituted octahydropyrrolo and octahydro-2H-pyrido[1,2-a]pyrazines (Branden, Compernolle, & Hoornaert, 1992).
NMR Spectral Data : Nagel, Plas, Geurtsen, and Veldhuizen (1979) contributed to the nuclear magnetic resonance data of pyrido[2,3‐B] pyrazines and their σ‐adducts with amide ion and water, providing essential structural insights (Nagel, Plas, Geurtsen, & Veldhuizen, 1979).
Synthesis of Pyridopyrazine Derivatives : Tran, Mullins, am Ende, and Pettersson (2013) developed a one-pot synthesis method for pyridopyrazine-1,6-diones, showcasing the versatility in synthesizing derivatives of pyrido[1,2-a]pyrazines (Tran, Mullins, am Ende, & Pettersson, 2013).
Biological Evaluation and Potential Applications
5-HT(2C) Receptor Agonists : Richter et al. (2006) synthesized and evaluated hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT(2C) receptor agonists. This discovery highlights its potential in neurological applications (Richter et al., 2006).
Antihypertensive Agents : Abou-Gharbia, Freed, Mccaully, Silver, and Wendt (1984) synthesized a series of tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines, testing their ability as vascular smooth muscle relaxants and antihypertensive agents (Abou-Gharbia et al., 1984).
HCV NS5B Polymerase Inhibition : Research by Ruebsam et al. (2008) identified hexahydro-1H-pyrido[1,2-b]pyridazin-2-ones as potent inhibitors of genotype 1 HCV NS5B polymerase, suggesting its therapeutic potential in hepatitis C treatment (Ruebsam et al., 2008).
properties
IUPAC Name |
1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8-3-1-2-7-6-9-4-5-10(7)8;/h7,9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSHBBSIKSZIJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN2C(=O)C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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